molecular formula C20H15ClN4O B1225503 5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol

5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol

Cat. No. B1225503
M. Wt: 362.8 g/mol
InChI Key: ZQQXRNUVLBLBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol is an organochlorine compound and a member of quinolines.

Scientific Research Applications

Antifungal Activity

5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol and its derivatives demonstrate notable antifungal properties. For instance, 5,7-dichloro and 5,7-dibromo derivatives of 2-Methyl-8-quinolinol, a closely related compound, have exhibited significant fungitoxic effects against various fungi, including Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes (Gershon, Parmegiani, & Godfrey, 1972).

Antimicrobial Activity

There is evidence of antimicrobial activity associated with similar compounds. For example, 5-Chloromethyl-8-quinolinol, a compound with structural similarities, has been used to create chelates exhibiting antimicrobial properties (Patel & Singh, 2009).

Chemical Synthesis and Characterization

The compound and its derivatives are subject to various chemical synthesis and characterization studies. New derivatives, such as 5-sulfonylheterocyclo-8-quinolinol derivatives, have been synthesized and characterized, indicating a broad area of research in chemical synthesis (Hafez & Awad, 1992).

Application in Material Sciences

Applications in material science, especially in the development of electroluminescent devices, have been researched. Systematic methyl substitution of metal (III) tris(8-quinolinolato) chelates shows that changes in the chemical structure of these compounds can significantly affect photoluminescence and electroluminescence properties, which are crucial for device performance (Sapochak et al., 2001).

X-Ray Crystallography

The compound's structure has been studied using X-ray crystallography. For instance, research on isomorphous crystals of 5-chloro-7-iodo- and 5,7-dibromo-8-quinolinols has provided insights into the molecular and crystal structure of these compounds, which is essential for understanding their chemical behavior and potential applications (Kashino & Haisa, 1973).

Reaction Studies

Studies on the reaction of cobalt complexes with nitrogen monoxide involving 8-quinolinolate ions have shed light on the complex's behavior in chemical reactions, which can be significant for understanding its reactivity and potential use in catalysis or material science (Maejima et al., 1990).

properties

Product Name

5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol

Molecular Formula

C20H15ClN4O

Molecular Weight

362.8 g/mol

IUPAC Name

5-chloro-7-[pyridin-3-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C20H15ClN4O/c21-16-11-15(20(26)19-14(16)6-4-10-24-19)18(13-5-3-8-22-12-13)25-17-7-1-2-9-23-17/h1-12,18,26H,(H,23,25)

InChI Key

ZQQXRNUVLBLBNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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